molecular formula C28H40O7 B1244981 3alpha,6alpha-Epoxy-4beta,5beta,27-trihydroxy-1-oxowitha-24-enolide

3alpha,6alpha-Epoxy-4beta,5beta,27-trihydroxy-1-oxowitha-24-enolide

Cat. No. B1244981
M. Wt: 488.6 g/mol
InChI Key: YXNFYOIERQXPKC-UXAIKDGVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3alpha,6alpha-epoxy-4beta,5beta,27-trihydroxy-1-oxowitha-24-enolide is a withanolide that is 3,6:22,26-diepoxyergost-24-ene substituted by hydroxy groups at positions 4, 5 and 27 and oxo groups at positions 1 and 26. It has been isolated from the aerial parts of Physalis longifolia. It has a role as a metabolite and a plant metabolite. It is a delta-lactone, a 27-hydroxy steroid, a 4-hydroxy steroid, a 5beta-hydroxy steroid, a cyclic ether, an ergostanoid, a primary alcohol, a secondary alcohol and a withanolide.

Scientific Research Applications

Cholinesterase Inhibition

Research has shown that certain compounds similar to 3alpha,6alpha-Epoxy-4beta,5beta,27-trihydroxy-1-oxowitha-24-enolide exhibit inhibitory potential against butyrylcholinesterase and acetylcholinesterase. These findings, derived from withanolides isolated from Withania somnifera, suggest potential applications in the treatment of disorders like Alzheimer’s disease (Choudhary et al., 2004).

Structural Elucidation and Derivatives

Several studies focus on the structural elucidation of withanolides, including those structurally related to 3alpha,6alpha-Epoxy-4beta,5beta,27-trihydroxy-1-oxowitha-24-enolide. For instance, research on Dunalia brachyacantha and Vassobia lorentzii led to the identification of new withanolides with a similar structural pattern, indicating a rich diversity and potential for novel compound synthesis (Silva, Burton, & Oberti, 1999); (Misico et al., 2000).

Synthesis and Chemical Properties

A critical aspect of scientific research involving this compound is its synthesis and analysis of chemical properties. Studies on similar compounds detail the processes of epoxidation, ring opening reactions, and hydrolysis at varying temperatures, providing insights into chemical behavior and potential applications (Mazurkiewicz, 2003).

Antifungal and Cytotoxic Activities

Compounds structurally similar to 3alpha,6alpha-Epoxy-4beta,5beta,27-trihydroxy-1-oxowitha-24-enolide have shown antifungal and cytotoxic activities. This suggests potential therapeutic applications in treating infections and certain cancers (Roumy et al., 2010).

Potential for Skin Carcinoma Treatment

A notable study demonstrated that a structurally similar compound, when used in a rat model, effectively prevented the incidence of skin carcinoma induced by UV radiation. This points towards potential applications in skin cancer prevention and treatment (Mathur et al., 2004).

properties

Product Name

3alpha,6alpha-Epoxy-4beta,5beta,27-trihydroxy-1-oxowitha-24-enolide

Molecular Formula

C28H40O7

Molecular Weight

488.6 g/mol

IUPAC Name

(1S,3S,4S,7R,8S,11S,12R,15R,16S,17R)-16,17-dihydroxy-7-[(1S)-1-[(2R)-5-(hydroxymethyl)-4-methyl-6-oxo-2,3-dihydropyran-2-yl]ethyl]-8,12-dimethyl-18-oxapentacyclo[13.2.1.03,11.04,8.012,17]octadecan-13-one

InChI

InChI=1S/C28H40O7/c1-13-9-20(35-25(32)16(13)12-29)14(2)17-5-6-18-15-10-23-28(33)24(31)21(34-23)11-22(30)27(28,4)19(15)7-8-26(17,18)3/h14-15,17-21,23-24,29,31,33H,5-12H2,1-4H3/t14-,15-,17+,18-,19-,20+,21+,23-,24-,26+,27-,28-/m0/s1

InChI Key

YXNFYOIERQXPKC-UXAIKDGVSA-N

Isomeric SMILES

CC1=C(C(=O)O[C@H](C1)[C@@H](C)[C@H]2CC[C@@H]3[C@@]2(CC[C@H]4[C@H]3C[C@H]5[C@]6([C@@]4(C(=O)C[C@H]([C@@H]6O)O5)C)O)C)CO

Canonical SMILES

CC1=C(C(=O)OC(C1)C(C)C2CCC3C2(CCC4C3CC5C6(C4(C(=O)CC(C6O)O5)C)O)C)CO

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3alpha,6alpha-Epoxy-4beta,5beta,27-trihydroxy-1-oxowitha-24-enolide
Reactant of Route 2
3alpha,6alpha-Epoxy-4beta,5beta,27-trihydroxy-1-oxowitha-24-enolide
Reactant of Route 3
3alpha,6alpha-Epoxy-4beta,5beta,27-trihydroxy-1-oxowitha-24-enolide
Reactant of Route 4
3alpha,6alpha-Epoxy-4beta,5beta,27-trihydroxy-1-oxowitha-24-enolide
Reactant of Route 5
3alpha,6alpha-Epoxy-4beta,5beta,27-trihydroxy-1-oxowitha-24-enolide
Reactant of Route 6
3alpha,6alpha-Epoxy-4beta,5beta,27-trihydroxy-1-oxowitha-24-enolide

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